molecular formula C13H10BrF2NO2S B12089411 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B12089411
M. Wt: 362.19 g/mol
InChI Key: HXFUECGMSBHDHG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-fluorobenzene to obtain 4-bromo-2-fluorobenzyl bromide . This intermediate is then reacted with 4-fluorobenzylamine in the presence of a base to form the desired sulfonamide . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted sulfonamides and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H10BrF2NO2S

Molecular Weight

362.19 g/mol

IUPAC Name

4-bromo-2-fluoro-N-[(4-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H10BrF2NO2S/c14-10-3-6-13(12(16)7-10)20(18,19)17-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2

InChI Key

HXFUECGMSBHDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=C(C=C2)Br)F)F

Origin of Product

United States

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